molecular formula C11H14N2O B13117599 4-ethoxy-1,3-dimethyl-1H-indazole

4-ethoxy-1,3-dimethyl-1H-indazole

Cat. No.: B13117599
M. Wt: 190.24 g/mol
InChI Key: YKMVBDQCEBUAMP-UHFFFAOYSA-N
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Description

4-ethoxy-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of ethoxy and dimethyl groups attached to the indazole core. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1,3-dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate followed by cyclization can yield the desired indazole derivative. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are also employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the process. Additionally, the development of greener and more sustainable methods, such as solvent-free reactions and the use of renewable starting materials, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-1,3-dimethyl-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethoxy and dimethyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-ethoxy-1,3-dimethylindazole

InChI

InChI=1S/C11H14N2O/c1-4-14-10-7-5-6-9-11(10)8(2)12-13(9)3/h5-7H,4H2,1-3H3

InChI Key

YKMVBDQCEBUAMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=NN2C)C

Origin of Product

United States

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